1-allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]-1-prop-2-enylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c1-3-13-26-17-19(16-23(26)28)24-25-20-10-5-6-11-21(20)27(24)14-8-15-29-22-12-7-4-9-18(22)2/h3-7,9-12,19H,1,8,13-17H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVQLQFJKPHEQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
For instance, some indole derivatives have been shown to inhibit the activity of certain enzymes, block receptor signaling, or interfere with the replication of viruses.
Biochemical Pathways
These could include pathways related to inflammation, cancer progression, viral replication, oxidative stress, microbial growth, tubercular infection, diabetes, malaria, and cholinesterase activity.
Result of Action
These could include the inhibition of enzyme activity, the blocking of receptor signaling, the interference with viral replication, the reduction of oxidative stress, the inhibition of microbial growth, the suppression of tubercular infection, the regulation of blood glucose levels, the inhibition of malaria parasites, and the inhibition of cholinesterase activity.
Biological Activity
1-Allyl-4-(1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique combination of functional groups, including an allyl group, a benzimidazole moiety, and a pyrrolidinone structure, which contribute to its pharmacological properties.
Molecular Structure
The molecular formula of this compound is , with a molecular weight of approximately 405.498 g/mol. The structural representation highlights the presence of functional groups that are often associated with various biological activities.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity. Characterization techniques such as nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. A study highlighted that compounds similar to this compound demonstrated potent antiproliferative effects against various cancer cell lines, including MDA-MB-231 (a breast cancer cell line). The mechanism of action is believed to involve the induction of apoptosis and disruption of cell cycle progression.
Antimicrobial Activity
This compound has also shown promising antimicrobial activity. In vitro studies have indicated that it possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these strains suggest moderate to strong antibacterial properties. Additionally, antifungal activity has been observed against Candida albicans and Aspergillus niger, with varying degrees of effectiveness.
Anti-inflammatory Properties
The anti-inflammatory potential of this compound is noteworthy. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, indicating its possible application in treating inflammatory diseases.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity | Demonstrated significant antiproliferative effects against MDA-MB-231 cells with IC50 values in low micromolar range. |
| Antimicrobial Activity | Effective against Staphylococcus aureus with MIC values around 8 µg/mL; moderate activity against fungal strains like Candida albicans. |
| Anti-inflammatory Effects | Inhibited TNF-α production in LPS-stimulated macrophages, suggesting potential for therapeutic use in inflammatory disorders. |
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. This includes the modulation of signaling pathways involved in cell proliferation and apoptosis. Molecular docking studies could provide insights into its binding affinity with target proteins, further elucidating its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidin-2-one Core
Compound 13g ()
- Structure: 2-(1-(3-Oxo-3-((3-(trifluoromethyl)phenyl)amino)propyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxylic acid.
- Key Differences : Replaces the allyl group with a thiazole-4-carboxylic acid and introduces a 3-(trifluoromethyl)aniline substituent.
- Properties :
4-[1-(3-Phenoxypropyl)-1H-benzimidazol-2-yl]-1-phenyl-pyrrolidin-2-one (CAS 637754-89-3; )
- Structure: Features a phenyl group at position 1 and a phenoxypropyl chain instead of o-tolyloxypropyl.
- Key Differences: Phenyl vs. Phenoxy vs. o-Tolyloxy: The absence of an ortho-methyl group in the phenoxy chain may reduce steric hindrance, altering binding interactions with hydrophobic enzyme pockets .
Functional Group Modifications on the Benzimidazole Moiety
3-Hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one ()
- Structure: Incorporates a 3-hydroxy group on the pyrrolidinone ring and replaces benzimidazole with imidazole.
- Key Differences: The hydroxy group enables hydrogen bonding, which could enhance target affinity but may reduce metabolic stability.
Aryl Substitutions and Pharmacokinetic Implications
4-(1H-Benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one ()
- Structure : Substitutes the allyl group with a meta-methylphenyl (m-tolyl) group.
- Key Differences: Meta-Methyl vs. The absence of the o-tolyloxypropyl chain simplifies the structure but may limit interactions with extended binding sites .
1-(2,4-Dimethylphenyl)-4-(1-(2-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one (CAS 847394-34-7; )
- Structure : Features a 2,4-dimethylphenyl group and a 2-fluorobenzyl-substituted benzimidazole.
- Key Differences :
- Fluorine Substituent : Enhances metabolic stability via electron-withdrawing effects.
- Dimethyl Groups : Increase steric bulk, which may improve selectivity for hydrophobic targets but complicate synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
